Product packaging for Calcein tetraethyl acid(Cat. No.:CAS No. 36352-49-5)

Calcein tetraethyl acid

Cat. No.: B1636899
CAS No.: 36352-49-5
M. Wt: 622.5 g/mol
InChI Key: KPUIOAAOQUWUNH-UHFFFAOYSA-N
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Description

Overview of Fluorescein (B123965) Derivatives in Bioimaging

Fluorescein and its derivatives are a class of fluorescent dyes extensively used in bioimaging and as fluorescent tags for biological molecules like proteins and DNA. nih.govelspub.com They are characterized by their high fluorescence quantum yield, meaning they efficiently convert absorbed light into emitted fluorescent light. elspub.com Typically, fluorescein absorbs blue light (around 490 nm) and emits green light (around 515 nm). mdpi.com

The versatility of fluorescein lies in its chemical structure, which can be modified to alter its properties and create targeted probes. nih.govmdpi.com For instance, adding specific chemical groups can change the probe's sensitivity to pH or its ability to bind to particular ions. elspub.com This adaptability allows for the rational design of fluorescent probes that can detect various biological molecules and events, such as copper ions or changes in intracellular pH. nih.govmdpi.com The fluorescence of these derivatives can be controlled through mechanisms like Photoinduced Electron Transfer (PeT), where the addition of certain molecular groups can quench or enhance the dye's fluorescence until a specific biological interaction occurs. nih.gov

Historical Context and Evolution of Calcein-Based Probes

Calcein (B42510), also known as fluorexon, was traditionally used as a complexometric indicator for the titration of calcium ions with EDTA and for the fluorometric determination of calcium. wikipedia.org Its fluorescence is strongly influenced by the presence of various metal ions; for example, it is quenched by ions like cobalt, nickel, and copper. wikipedia.org This property was initially exploited for chemical analysis.

The evolution of calcein into a premier biological probe began with the development of its esterified forms. The key innovation was the creation of non-fluorescent, cell-permeant versions of calcein. The most well-known of these is Calcein AM (acetoxymethyl ester). glpbio.comabcam.com This derivative is lipophilic and can easily cross the membranes of living cells. glpbio.com Once inside the cell, intracellular enzymes called esterases cleave off the acetoxymethyl groups. abcam.com This process converts the molecule back into the polar, fluorescent form of calcein, which is then trapped within the cell because its charge prevents it from passing back across the cell membrane. glpbio.comnih.gov This mechanism became the basis for widely used cell viability assays, as only live cells with active esterases and intact membranes can convert Calcein AM and retain the resulting fluorescent calcein. abcam.comnih.gov This principle of using esterified, non-fluorescent precursors has been fundamental to the design of advanced probes for live-cell imaging.

Structural Relationship and Interconversion of Calcein Ester Forms

The core structure of calcein is a fluorescein molecule modified with iminodiacetic acid groups, which are responsible for its ion-chelating properties. wikipedia.orgchemspider.com This structure, formally named 2,2′,2′′,2′′′-[(3′,6′-Dihydroxy-3-oxo-3H-spiro[ nih.govbenzofuran-1,9′-xanthene]-2′,7′-diyl)bis(methylenenitrilo)]tetraacetic acid, is a polar, water-soluble molecule that cannot passively diffuse across cell membranes. wikipedia.orgnih.gov

To overcome this limitation for applications in live-cell imaging, calcein is converted into ester forms. This is achieved by masking the polar carboxylic acid groups with lipophilic ester groups, such as acetoxymethyl (AM) or ethyl groups. glpbio.commedchemexpress.com

Calcein AM (Acetoxymethyl Ester): This is a widely used, non-fluorescent derivative where the carboxylic acid groups are masked by AM esters. glpbio.com This modification renders the molecule electrically neutral and membrane-permeant. abcam.com

Calcein Tetraethyl Ester: In this form, the four carboxylic acid groups of calcein are esterified with ethyl groups. nih.gov Similar to Calcein AM, this modification increases the molecule's lipophilicity, allowing it to enter cells. medchemexpress.com

The interconversion process is a one-way street inside a living cell. The non-fluorescent, membrane-permeable ester form (e.g., Calcein tetraethyl ester or Calcein AM) is taken up by the cell. nih.govmedchemexpress.com Intracellular esterases then hydrolyze the ester bonds, removing the ethyl or AM groups. abcam.comnih.gov This enzymatic cleavage regenerates the original, highly fluorescent, and polar calcein molecule. nih.gov Because the regenerated calcein is charged and no longer lipophilic, it is retained within cells that have intact membranes, providing a robust signal of cell viability. abcam.com

Calcein tetraethyl acid itself is the parent, non-esterified form of the molecule. cymitquimica.com In the context of probe design, its derivative, Calcein tetraethyl ester , serves as the crucial, inactive precursor. medchemexpress.com This esterified version is a non-fluorescent dye that is designed to be transported across the cellular membrane into live cells. medchemexpress.com Its utility in probe design is based on the same principle as Calcein AM: it acts as a substrate for intracellular esterases, making it a valuable tool for assessing cell viability and for short-term labeling of cells. medchemexpress.com

The chemical properties of this compound and its ester form are central to their function. The tetra-acid form is the final fluorescent product trapped in the cell, while the tetraethyl ester is the delivery vehicle.

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundCalcein Tetraethyl Ester
Synonyms Fluorescein Bis(methylene)]bis[N-(carboxymethyl)glycine]Fluorexon tetraethyl ester
Molecular Formula C₃₀H₂₆N₂O₁₃ avantorsciences.comC₃₈H₄₂N₂O₁₃ nih.gov
Molecular Weight 622.53 g/mol avantorsciences.com734.7 g/mol nih.gov
CAS Number 207124-64-9 avantorsciences.com1170856-93-5 nih.gov
Appearance Orange Powder cymitquimica.comNot specified
Function Fluorescent product after esterase cleavage cymitquimica.comCell-permeant, non-fluorescent precursor medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26N2O13 B1636899 Calcein tetraethyl acid CAS No. 36352-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUIOAAOQUWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401917
Record name 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36352-49-5, 207124-64-9
Record name Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]]
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Synthetic Methodologies and Chemical Derivatization of Calcein Derived Probes

Synthesis of Calcein (B42510) Tetraethyl Acid and Related Esters

The synthesis of calcein and its derivatives typically begins with the fluorescein (B123965) scaffold. The core structure is modified through a Mannich-type reaction, which introduces iminodiacetate (B1231623) groups that are crucial for the molecule's chelating properties. A common synthetic route starts with fluorescein, which undergoes a reaction with iminodiacetic acid and formaldehyde (B43269) to produce calcein. researchgate.net

Calcein tetraethyl ester is recognized as an intermediate in the synthesis of other calcein derivatives, such as the widely used probe Calcein AM. caymanchem.com The esterification of the carboxylic acid groups in calcein to form tetraethyl esters results in a molecule with altered solubility and reactivity, making it a useful precursor for further modifications. caymanchem.commedchemexpress.com The final product, Calcein, is a highly negatively charged, water-soluble molecule at physiological pH. biotium.com

Strategies for Modifying Calcein for Enhanced Properties

The utility of calcein as a fluorescent probe is significantly expanded through chemical modifications designed to alter its physical and chemical characteristics. These strategies include esterification to control cellular uptake, modification of the chelate structure to tune ion selectivity, and conjugation to larger molecules for targeted applications.

A primary limitation of calcein for studying intracellular processes is its high negative charge, which prevents it from passively crossing intact cell membranes. biotium.com To overcome this, the carboxylic acid groups are masked with ester groups, most notably acetoxymethyl (AM) esters, to create Calcein AM. wikipedia.orggbiosciences.com This derivatization renders the molecule hydrophobic and electrically neutral, allowing it to readily diffuse across the plasma membrane into the cytosol of living cells. nih.govabcam.comaatbio.com

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the highly fluorescent and membrane-impermeant calcein molecule. apexbt.commedchemexpress.comgbiosciences.com This enzymatic conversion effectively traps the dye inside viable cells, as dead cells lack the necessary active esterases. abcam.comaatbio.com This mechanism forms the basis of many cell viability and cytotoxicity assays. gbiosciences.comgbiosciences.com The fluorescence intensity of the trapped calcein is directly proportional to the activity of cellular esterases, which correlates with the number of viable cells. gbiosciences.com

Table 1. Comparison of Calcein and its Esterified Derivatives
CompoundKey FeatureCellular PermeabilityFluorescencePrimary Application
CalceinHighly negatively charged, water-soluble biotium.comMembrane-impermeableIntrinsically fluorescent biotium.comCell tracing (via microinjection), membrane integrity assays biotium.com
Calcein AM (Acetoxymethyl Ester)Hydrophobic, uncharged precursor wikipedia.orgnih.govMembrane-permeable dojindo.comNon-fluorescent until hydrolyzed by intracellular esterases gbiosciences.comapexbt.comLive cell staining and viability assays dojindo.com
Calcein Tetraethyl EsterEsterified intermediate caymanchem.comMore hydrophobic than calceinFluorescent medchemexpress.comchemsrc.comSynthetic intermediate for other calcein probes caymanchem.com

Calcein's structure includes two iminodiacetate arms that act as a chelating agent for metal ions. nih.gov This chelation is the basis for its use as a complexometric indicator and is also responsible for its sensitivity to various metal ions. The fluorescence of calcein is strongly quenched by divalent cations such as Co²⁺, Ni²⁺, and Cu²⁺, and to a lesser extent by Fe³⁺ and Mn²⁺ at physiological pH. wikipedia.org Conversely, its fluorescence can be enhanced by alkaline earth metals like Ca²⁺. researchgate.net

This inherent ion sensitivity has been exploited in various applications. For instance, the quenching of calcein fluorescence by iron has been used to develop turn-off fluorescent probes for Fe ions. nih.gov While calcein itself cannot distinguish between Fe²⁺ and Fe³⁺, its response to iron has been valuable in studying cytoplasmic iron pools. nih.gov Modifications to the iminodiacetate chelating moiety could theoretically alter the probe's affinity and selectivity for different metal ions, allowing for the development of more specific ion indicators. Research has also demonstrated that calcein-metal complexes, such as those with Ca(II), Zn(II), and Al(III), can be intercalated into nanomaterials like layered silicates, indicating the robustness of the chelate functionality. nih.gov

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a powerful strategy to direct fluorescent probes like calcein to specific targets. thermofisher.com Dyes can be covalently attached to proteins, antibodies, or nucleic acids to monitor, image, or quantify these target molecules in complex biological systems. The most common functional groups on biomolecules targeted for conjugation are primary amines and sulfhydryls. thermofisher.com Reactive moieties such as N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.com

This approach can be extended to nanomaterials. The conjugation of dyes to nanoparticles, such as gold or silica (B1680970) nanoparticles, can enhance targeting and imaging capabilities, for example, in tumor imaging. sigmaaldrich.com Calcein itself has been incorporated into nanostructures; for example, it has been successfully intercalated into the interlayer surfaces of layered silicate (B1173343) magadiite (B1252274) through solid-state interactions with pre-exchanged metal ions. nih.govresearchgate.net Furthermore, nanoparticles loaded with calcein are used to study endosomal escape, a critical step in drug delivery. researchgate.net When the nanoparticles escape the endosome and release their contents into the cytosol, the calcein becomes unquenched and detectable, providing a quantifiable measure of cytosolic delivery. researchgate.net

Table 2. Summary of Modification Strategies for Calcein-Derived Probes
Modification StrategyPurposeChemical ApproachExample Derivative/Application
EsterificationEnhance membrane permeability for live-cell staining. wikipedia.orggbiosciences.comMasking carboxylic acids with acetoxymethyl (AM) groups. wikipedia.orgnih.govCalcein AM for cell viability assays. dojindo.com
Chelate ModificationAlter ion selectivity and sensitivity. nih.govExploiting the inherent affinity of the iminodiacetate arms for different metal ions. wikipedia.orgnih.govDetection of iron pools; complexation with Ca(II), Zn(II), Al(III). nih.govnih.gov
ConjugationTarget specific biomolecules or cellular locations. Covalent attachment to proteins or antibodies; incorporation into nanomaterials. sigmaaldrich.comAntibody-dye conjugates for targeted imaging; calcein-loaded nanoparticles for delivery studies. researchgate.net

Photophysical and Spectroscopic Characterization of Calcein Derived Probes

Fundamental Fluorescence Properties

Calcein (B42510) exhibits strong green fluorescence with well-defined excitation and emission spectra. The acetoxymethyl (AM) ester form of calcein, known as calcein AM, is a non-fluorescent and cell-permeant derivative. nih.govaatbio.com Once inside viable cells, intracellular esterases cleave the AM groups, converting the molecule into the fluorescent and membrane-impermeant calcein. nih.govnih.gov

The fluorescence of calcein is characterized by a high quantum yield, contributing to its bright emission. The key spectroscopic properties of calcein are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum~495 nm wikipedia.org
Emission Maximum~515 nm wikipedia.org
Molar Extinction Coefficient (ε)75,000 cm⁻¹M⁻¹ (at pH 8) biotium.com
AppearanceOrange crystals wikipedia.org

This interactive data table provides a summary of the fundamental fluorescence properties of Calcein.

Mechanisms of Fluorescence Modulation by Environmental Factors

The fluorescence intensity of calcein is sensitive to several environmental factors, which is a key aspect of its utility as a probe. These factors include the presence of metal ions, pH, and the concentration of the dye itself.

The fluorescence of calcein can be significantly influenced by the presence of various metal ions. This modulation occurs through mechanisms such as energy transfer or electron transfer between the metal ion and the excited fluorophore, leading to either quenching (turn-off) or enhancement (turn-on) of the fluorescence signal. thermofisher.com

Calcein's fluorescence is strongly quenched by several transition metal ions at physiological pH, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺). wikipedia.orgfluorofinder.com This quenching effect is exploited in assays to study the transport of these metal ions across cell membranes. thermofisher.com For instance, the quenching of intracellular calcein fluorescence has been used to monitor the influx of Fe²⁺ into cells. thermofisher.com

Conversely, the fluorescence of calcein can be enhanced by certain metal ions. While not a primary indicator for calcium (Ca²⁺) or magnesium (Mg²⁺) under physiological conditions due to its sensitivity only at strongly alkaline pH, the interaction with these ions can influence its fluorescent properties. wikipedia.org At acidic pH, aluminum (Al³⁺) can form a fluorescent complex with calcein. fluorofinder.com

Table of Metal Ion Effects on Calcein Fluorescence:

Metal IonEffect on Fluorescence
Co²⁺Strong Quenching
Ni²⁺Strong Quenching
Cu²⁺Strong Quenching
Fe³⁺Appreciable Quenching
Mn²⁺Appreciable Quenching
Al³⁺Enhancement (at acidic pH)

This interactive data table summarizes the effects of various metal ions on the fluorescence of Calcein.

The fluorescence of calcein is notably stable over a broad pH range, a characteristic that distinguishes it from its parent compound, fluorescein (B123965). Its fluorescence is nearly independent of pH in the range of 6.5 to 12.0. biotium.com However, at acidic pH values below this range, the fluorescence intensity of calcein decreases. researchgate.net This property makes calcein a reliable fluorescent marker in biological systems where pH can fluctuate, as its signal remains consistent under varying physiological conditions within its stable range. The pKa of the phenolic group of fluorescein is around 6.4, and its protonation at lower pH leads to reduced fluorescence. researchgate.net

At high concentrations, calcein exhibits a phenomenon known as self-quenching, where the fluorescence intensity decreases as the concentration of the fluorophore increases. wikipedia.orgresearchgate.net This process occurs due to interactions between excited-state and ground-state molecules in close proximity. nih.gov Calcein has been observed to self-quench at concentrations above 70 mM. wikipedia.org This property is particularly useful in studies of vesicle leakage, where the release of encapsulated, concentrated calcein into a larger volume results in dilution and a subsequent increase in fluorescence. wikipedia.orgabcam.com The quenching of calcein has been shown to have a linear dependency on its concentration. nih.gov

Photostability and Photobleaching Resistance

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical characteristic for imaging applications, particularly those requiring long-term or repeated measurements.

Research Findings:

Mechanistic Investigations of Calcein Derived Probe Interactions in Biological Systems

Cellular Uptake and Intracellular Processing of Calcein (B42510) Ester Derivatives

The utility of calcein as an intracellular probe is predicated on the chemical properties of its acetoxymethyl (AM) ester derivative, Calcein AM. This non-fluorescent, lipophilic compound is instrumental in delivering the active calcein molecule across the plasma membrane into the cytosol of living cells. nih.gov

Once inside the cell, Calcein AM is subjected to hydrolysis by ubiquitous, non-specific intracellular esterases. aatbio.comaatbio.com These enzymes cleave the acetoxymethyl ester groups, converting the non-fluorescent Calcein AM into the highly fluorescent, hydrophilic calcein molecule. aatbio.comabcam.com This enzymatic conversion is a hallmark of metabolically active cells, as dead cells lack the necessary esterase activity. abcam.comaatbio.com

The resulting calcein is a polyanionic molecule that is membrane-impermeable and is consequently trapped within the cytoplasm of cells with intact plasma membranes. nih.govashpublications.org This intracellular retention mechanism allows for the stable accumulation of the fluorescent probe, enabling its use in various cellular assays. immune-system-research.com The fluorescence intensity of intracellular calcein is directly proportional to the activity of these esterases and, by extension, the number of viable cells. aatbio.com

The initial entry of Calcein AM into the cell is a passive process driven by its physicochemical properties. As a neutral and hydrophobic molecule, Calcein AM readily diffuses across the lipid bilayer of the plasma membrane. abcam.comresearchgate.net This passive diffusion does not require any specific transporters or energy-dependent mechanisms, allowing for efficient loading of a wide variety of cell types. nih.gov The lipophilic nature of the AM ester groups effectively masks the charged carboxylate groups of the calcein core, facilitating its passage through the hydrophobic interior of the cell membrane. wikipedia.org

Interactions with Cellular Transporter Proteins

Calcein AM is a well-established substrate for several members of the ATP-binding cassette (ABC) transporter superfamily, which are pivotal in mediating multidrug resistance (MDR) in cancer cells. wikipedia.org The interaction of Calcein AM with these transporters forms the basis of widely used functional assays to assess their activity.

Calcein AM is recognized and actively extruded from the cell by two key multidrug resistance proteins: P-glycoprotein (P-gp, also known as MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). windows.netacs.org When these efflux pumps are active, they intercept the hydrophobic Calcein AM, likely within the plasma membrane, and transport it out of the cell before it can be hydrolyzed by intracellular esterases. researchgate.net

This active efflux reduces the intracellular concentration of Calcein AM available for enzymatic conversion, resulting in a lower accumulation of fluorescent calcein in the cytoplasm. researchgate.net Consequently, cells with high levels of P-gp or MRP1 activity exhibit significantly reduced fluorescence compared to cells with low or no transporter activity. abcam.com This inverse relationship between fluorescence intensity and transporter activity is a key principle in MDR functional assays. abcam.com The negatively charged, hydrophilic calcein, the product of esterase activity, is not a substrate for P-gp but can be transported by MRP1, albeit much less efficiently than Calcein AM. acs.orgnih.gov

Research has provided detailed kinetic parameters for the transport of Calcein AM and calcein by these proteins.

TransporterSubstrateKm (μM)Vmax (105 molecules/cell/s)
MRP1Calcein AM0.051.0 - 1.2
MRP1Calcein2681.0 - 1.2
P-glycoproteinCalcein AM0.12Not specified

This table summarizes the kinetic parameters of Calcein AM and Calcein transport by MRP1 and P-glycoprotein, based on data from kinetic analyses. nih.gov

Metal Ion Binding and Cellular Chelation Dynamics

Calcein is a fluorescent chelator, and its interaction with certain metal ions, particularly iron, is a critical aspect of its application in biological systems for monitoring intracellular metal ion homeostasis.

Calcein is an effective chemosensor for ferric iron (Fe³⁺). nih.govsemanticscholar.org The binding of Fe³⁺ to calcein results in significant quenching of its fluorescence. nih.gov This property is exploited to measure the so-called "labile iron pool" (LIP), which represents a pool of chelatable, redox-active iron within the cell. ashpublications.orgsemanticscholar.org The degree of fluorescence quenching is proportional to the concentration of this labile iron. nih.gov

Upon entering the cell and being converted to its fluorescent form, calcein can bind to cytosolic labile iron, leading to a decrease in its fluorescence signal. mdpi.com The addition of a strong, membrane-permeable iron chelator can then sequester the iron from calcein, resulting in a recovery of fluorescence. ashpublications.org The difference in fluorescence before and after the addition of the strong chelator is used to quantify the LIP. ashpublications.org

Thermodynamic studies have characterized the interaction between calcein and ferric iron. The chelation involves an aminodiacetic arm and a phenol (B47542) group of the calcein molecule, forming a stable complex. nih.gov

ParameterValue
Overall Stability Constant (log β111) of FeIIICAH33.9
Fluorescence Quenching by Fe3+~85%
Fluorescence Quenching by Fe2+~20%

This table presents key parameters related to the chelation of ferric iron by calcein. nih.gov

While widely used, the calcein-AM method for measuring the LIP has limitations. It primarily assays the cytosolic pool of chelatable iron and does not effectively access iron within membrane-bound compartments, such as lysosomes. nih.govsemanticscholar.org This can lead to an underestimation of the total cellular labile iron, a significant portion of which may be localized within the lysosomal compartment. semanticscholar.orgresearchgate.net

Calcium Ion Interactions and Limitations as a Direct Indicator

Calcein, the fluorescent product of intracellular esterase activity on Calcein tetraethyl ester (often referred to as Calcein AM), possesses the ability to interact with divalent cations, most notably calcium ions (Ca²⁺). This interaction forms the basis of its fluorescence. When the hydrolyzed calcein molecule binds to Ca²⁺, it forms a complex that exhibits a significant increase in fluorescence intensity. The non-fluorescent Calcein AM probe is designed to be lipophilic and readily crosses the plasma membrane of live cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent, membrane-impermeant calcein. This trapping mechanism ensures that the fluorescent signal is retained within viable cells. rndsystems.com

Despite its ability to bind calcium, calcein is rarely employed as a direct quantitative indicator for intracellular calcium concentrations in physiological studies. The primary limitation is its strong dependence on pH. The fluorescence of the calcein-Ca²⁺ complex is only optimally sensitive to calcium ions at a strongly alkaline pH, typically between 8.0 and 9.0. This pH range is significantly higher than the typical physiological pH of the cellular cytoplasm, which is maintained around 7.2-7.4. At physiological pH, its sensitivity to Ca²⁺ is substantially reduced, making it an unreliable tool for accurately measuring subtle changes in intracellular calcium levels.

Furthermore, the fluorescence of calcein can be influenced by other divalent cations. Its fluorescence is known to be strongly quenched by ions such as cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺), and to a lesser extent by ferric iron (Fe³⁺) and manganese (Mn²⁺). This lack of specificity for calcium can lead to inaccurate interpretations of fluorescence signals in biological systems where the concentrations of these other ions may fluctuate. Due to these significant limitations, other fluorescent indicators like Fura-2, Indo-1, and various genetically encoded calcium indicators are preferred for the precise measurement of intracellular calcium dynamics.

ParameterDescriptionReference
Excitation Wavelength (λex)~495 nm rndsystems.com
Emission Wavelength (λem)~515 nm rndsystems.com
Optimal pH for Ca²⁺ Sensitivity8.0 - 9.0
Interfering Ions (Quenching)Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, Mn²⁺

Influence on Cellular Physiology and Mechanics

While Calcein AM is widely regarded as a gentle cell dye for short-term viability and tracing studies, research indicates that it can significantly alter the fundamental mechanical properties of cells, namely their stiffness and adhesion. These alterations are critical considerations in mechanobiology studies where cellular mechanical responses are the primary endpoint.

Studies investigating the impact of cell tracing dyes on single-cell mechanics have revealed that loading cells with Calcein Green AM can lead to a substantial increase in cellular stiffness. For instance, in experiments using micropipette aspiration on human breast cancer cells (MDA-MB-468), a 6- to 7-fold increase in cell stiffness was observed after treatment with the dye. ucdavis.edu A significantly greater force was required to achieve the same level of cellular deformation compared to control cells, indicating a less compliant cell body. ucdavis.edu Similar effects, though to a different degree, were observed in other cell lines like normal prostatic epithelial cells (MLC-SV40), which exhibited a 3- to 4-fold increase in stiffness. ucdavis.edu

In addition to changes in stiffness, Calcein Green AM has been shown to increase the adhesion of cells to surfaces. The same study demonstrated a 2- to 4-fold increase in the adhesion of both MDA-MB-468 and MLC-SV40 cells to microspheres used in the mechanical testing apparatus. ucdavis.edu This suggests that the presence of intracellular calcein can modify the cell surface properties or the cytoskeletal organization in a way that promotes stronger adhesive interactions.

The widespread use of calcein in cell adhesion assays is predicated on the assumption that it interferes minimally with the adhesion process itself. thermofisher.com It is a common tool for quantifying the attachment of labeled cells to unlabeled cell monolayers or coated surfaces. thermofisher.com However, the findings on its influence on cell mechanics necessitate careful interpretation of results from such assays. The fluorescence intensity of calcein, which is used as the readout, can also be modulated by the experimental treatments being studied. For example, treatment of prostate cancer cells with TGF-β1 has been shown to increase calcein fluorescence, potentially confounding adhesion measurements if not properly controlled for. nih.gov Cell morphology itself can also influence fluorescence, further complicating the analysis of adhesion assays where cells undergo shape changes upon attachment. nih.gov Therefore, while calcein-based assays are valuable, the potential for the dye to directly influence the very processes being measured—stiffness and adhesion—must be acknowledged and accounted for in experimental design and data interpretation.

Cell LineParameter MeasuredFold Increase After Calcein Green AM TreatmentReference
MDA-MB-468 (Human Breast Cancer)Stiffness6 - 7 times ucdavis.edu
MDA-MB-468 (Human Breast Cancer)Adhesion2 - 4 times ucdavis.edu
MLC-SV40 (Normal Prostatic Epithelium)Stiffness3 - 4 times ucdavis.edu
MLC-SV40 (Normal Prostatic Epithelium)Adhesion2 - 4 times ucdavis.edu

Advanced Applications of Calcein Derived Probes in Cellular and Molecular Research

Methodological Approaches for Cell Viability and Live Cell Tracking

The unique properties of Calcein (B42510) AM make it an invaluable tool for assessing cell health and tracking cell populations over time. Its ability to differentiate between live and dead cells with high fidelity and its utility in short-term labeling are fundamental to many experimental designs.

Live/Dead Cell Discrimination Assays

One of the most common applications of Calcein-derived probes is in live/dead cell discrimination assays. abcam.com The principle of this assay is based on the enzymatic conversion of the non-fluorescent Calcein AM into the fluorescent Calcein exclusively within viable cells that possess intact cell membranes and active esterases. syronoptics.comcreative-bioarray.com Live cells readily take up Calcein AM and retain the resulting fluorescent Calcein, emitting a bright green fluorescence. syronoptics.com Conversely, dead or membrane-compromised cells are unable to retain Calcein and lack the active esterases required for its conversion, thus remaining non-fluorescent. syronoptics.com This clear distinction allows for the straightforward quantification of live cells in a population using techniques like fluorescence microscopy and flow cytometry. abcam.com

Key Features of Calcein AM in Viability Assays:

FeatureDescription
High Sensitivity Capable of detecting viable cells with a strong signal-to-background ratio. creative-bioarray.com
Versatility Adaptable for use with both adherent and suspension cells. creative-bioarray.com
High-Throughput Amenable to rapid analysis in multi-well plate formats and flow cytometry. abcam.comcreative-bioarray.com
Low Toxicity Exhibits minimal cytotoxic effects, allowing for the analysis of cell populations with little perturbation. creative-bioarray.com

Short-Term Cellular Labeling and Tracing

The stable retention of fluorescent Calcein within living cells makes it an excellent probe for short-term labeling and tracking. medchemexpress.comglpbio.com Once Calcein is generated intracellularly, its highly negative charge prevents it from passively crossing the intact cell membrane, effectively trapping it within the cytoplasm. creative-bioarray.com This property allows researchers to label a population of cells and follow their movement and fate over a period of hours to days. This technique is particularly useful in studies of cell migration, co-culture systems, and transplantation, where the ability to distinguish the labeled cell population is crucial.

Functional Assays in Cell Biology

Beyond simple viability and tracking, Calcein-based probes are employed in a range of functional assays to probe dynamic cellular processes. These assays leverage the dye's properties to report on membrane integrity, vesicular transport, and intercellular communication.

Assessment of Membrane Integrity and Vesicle Leakage

Calcein's utility extends to the direct assessment of cell membrane integrity. creative-bioarray.com A loss of membrane integrity, a hallmark of certain types of cell death or damage, results in the leakage of intracellular contents, including pre-loaded Calcein. This release of fluorescence from the cell into the surrounding medium can be monitored and quantified to determine the extent of membrane damage. Furthermore, Calcein can be encapsulated at high, self-quenching concentrations (typically above 70 mM) within lipid vesicles or liposomes. wikipedia.org Disruption or leakage of these vesicles leads to the de-quenching of Calcein as it is diluted in the larger volume of the surrounding buffer, resulting in a measurable increase in fluorescence. This principle is widely used in drug delivery studies to assess the release of encapsulated contents from nanocarriers. syronoptics.com

Studies of Endocytosis and Intracellular Compartmentalization

The process of endocytosis, by which cells internalize extracellular material, can be visualized and studied using Calcein. wikipedia.org While Calcein AM passively diffuses across the cell membrane, the membrane-impermeant form, Calcein, can be introduced into the extracellular medium. Cells can then internalize the dye through fluid-phase endocytosis. The subsequent trafficking and compartmentalization of the Calcein-containing endosomes and lysosomes can be tracked over time using fluorescence microscopy, providing insights into the dynamics of the endocytic pathway.

Investigations of Cell Migration and Gap Junction Communication

Calcein's properties as a cell tracer are instrumental in cell migration studies. wikipedia.org By labeling a subset of cells in a culture, their movement can be tracked over time, for instance, in wound-healing assays where the migration of cells into a cleared area is monitored. Additionally, Calcein is a valuable tool for studying gap junction intercellular communication (GJIC). Gap junctions are channels that connect the cytoplasm of adjacent cells, allowing for the passage of small molecules and ions. If Calcein is introduced into a single cell within a coupled population (e.g., via microinjection), its transfer to neighboring cells through functional gap junctions can be observed, providing a direct measure of GJIC. wikipedia.org

Analysis of Multidrug Resistance Phenotypes

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). wikipedia.orgwindows.net Calcein AM is an excellent substrate for these efflux pumps. wikipedia.orgwindows.net In cells with high MDR activity, the non-fluorescent Calcein AM is rapidly expelled before intracellular esterases can convert it to the fluorescent calcein. caymanchem.combertin-bioreagent.com This results in lower intracellular fluorescence compared to non-resistant cells. abcam.com

This principle forms the basis of a widely used, non-radioactive assay to study MDR. caymanchem.com By measuring the retention of calcein, researchers can assess the function of MDR proteins. caymanchem.comashpublications.org The assay can be used to screen for compounds that inhibit or modulate the activity of these transporters. windows.net For instance, the presence of MDR inhibitors like verapamil (B1683045) or cyclosporin (B1163) A leads to increased calcein accumulation in resistant cells. caymanchem.comcaymanchem.com This method is adaptable for high-throughput screening using fluorescence microscopy, flow cytometry, or plate readers. caymanchem.comnih.gov

The sensitivity of the Calcein AM assay can be influenced by the cell type and the expression levels of the specific ABC transporter. nih.govtandfonline.com For example, IC50 values for the same inhibitory compound can vary significantly between different cell lines, highlighting the importance of cell line selection in these studies. nih.govtandfonline.com

Table 1: Calcein AM in Multidrug Resistance Assays

ApplicationPrincipleKey FindingsReference
MDR Functional Assay Calcein AM is extruded by MDR proteins (P-gp, MRP) from resistant cells, leading to reduced intracellular fluorescence.A reliable, non-radioactive method to assess MDR protein function. caymanchem.comnih.gov
Screening MDR Inhibitors Inhibitors of MDR proteins block the efflux of Calcein AM, resulting in increased intracellular fluorescence.Allows for the identification and ranking of potential P-gp modulators. windows.netnih.gov
Cell Line-Dependent Sensitivity The assay's sensitivity and IC50 values for inhibitors are dependent on the cell line and its level of ABC transporter expression.IC50 values can differ by orders of magnitude between cell lines. nih.govtandfonline.com

Monitoring of Cellular Volume Changes (e.g., Regulatory Volume Decrease)

Calcein's fluorescence is sensitive to its concentration, a property known as self-quenching. researchgate.netregionh.dk At high intracellular concentrations, the fluorescence intensity of calcein decreases. researchgate.net This phenomenon can be exploited to monitor changes in cell volume. wikipedia.orgresearchgate.net When a cell swells, the intracellular concentration of calcein decreases, leading to an increase in fluorescence. Conversely, as a cell shrinks, the concentration of calcein increases, causing fluorescence quenching. nih.gov

This technique provides a reliable method for studying processes like regulatory volume decrease (RVD), where cells actively reduce their volume after swelling in a hypotonic environment. nih.govmdpi.com The changes in calcein fluorescence can be directly correlated with changes in cell water volume. regionh.dknih.gov This method has been used to study ion channel activity and the role of signaling molecules like calcium in volume regulation. nih.govmdpi.com The advantage of using calcein for these studies is that its fluorescence is largely independent of intracellular ion concentrations within the physiological range, providing a more direct measure of volume compared to some other dyes. nih.govinterchim.fr

Angiogenesis and Tube Formation Assays

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and disease pathologies like cancer. sigmaaldrich.comnih.gov The endothelial cell tube formation assay is a widely used in vitro model to study angiogenesis. springernature.comnih.gov In this assay, endothelial cells are cultured on a basement membrane extract, where they form capillary-like structures. springernature.comcellbiolabs.com

Calcein AM is used to visualize and quantify the formation of these tubular networks. nih.govspringernature.com By pre-loading the endothelial cells with Calcein AM, the resulting fluorescent tube structures can be easily imaged using fluorescence or confocal microscopy. nih.govspringernature.com This allows for the quantitative analysis of various parameters of angiogenesis, such as the total tube length, number of branch points, and the area covered by the tubes. cellbiolabs.com The assay is rapid, with tube formation occurring within hours, and can be used to screen for pro-angiogenic or anti-angiogenic factors. springernature.comnih.gov

Evaluation of Drug Delivery Systems and Nanocarriers

Calcein is a valuable tool for assessing the integrity and release characteristics of drug delivery systems, particularly liposomes and other nanocarriers. abcam.comnih.gov By encapsulating calcein within these carriers at a concentration high enough to cause self-quenching, its release can be monitored by the subsequent increase in fluorescence upon dilution in the surrounding medium. abcam.com

This "leakage assay" allows researchers to study the stability of nanocarriers under various conditions and to evaluate the efficacy of triggered-release mechanisms. abcam.comnih.gov For example, the release of calcein from liposomes can be monitored to understand how factors like lipid composition, temperature, and pH affect membrane permeability and drug retention. nih.gov This information is crucial for designing effective drug delivery vehicles that release their payload at the desired target site. nih.govwikipedia.org

Complement-Dependent Cytotoxicity Assays and Complement Activity Monitoring

Complement-dependent cytotoxicity (CDC) is an important mechanism by which therapeutic antibodies can eliminate target cells. wikipedia.orgcreative-biolabs.com This process involves the activation of the complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. creative-biolabs.comrevvity.com

Calcein AM release assays are employed to measure CDC. revvity.comhorizondiscovery.com Target cells are loaded with Calcein AM, which is retained within live cells. revvity.com Upon induction of CDC by an antibody and a source of complement, the cell membrane is compromised, leading to the release of fluorescent calcein into the supernatant. horizondiscovery.com The amount of released calcein, which can be quantified fluorometrically, is directly proportional to the extent of cell lysis and thus the CDC activity of the antibody. horizondiscovery.com This method has been proposed as an alternative to traditional hemolytic assays for monitoring the complement activity in patient serum during monoclonal antibody therapy. nih.govresearchgate.net

Table 2: Calcein-Based Complement-Dependent Cytotoxicity Assay

Assay ComponentRoleMeasurementReference
Target Cells Cells expressing the antigen targeted by the therapeutic antibody.Loaded with Calcein AM. revvity.com
Therapeutic Antibody Binds to the target cell antigen and initiates complement activation.Triggers the CDC cascade. wikipedia.orgcreative-biolabs.com
Complement Source Typically serum containing complement proteins.Forms the Membrane Attack Complex (MAC). revvity.com
Calcein Released from lysed cells into the supernatant.Fluorescence in the supernatant is quantified to determine the percentage of cytotoxicity. horizondiscovery.com

Antioxidant Capacity and Oxidative Stress Studies

Calcein AM has been proposed as a sensitive probe for detecting intracellular reactive oxygen species (ROS) and assessing oxidative stress. nih.govresearchgate.net In some studies, the fluorescence of calcein has been shown to be quenched by certain reactive species. However, other research indicates that the oxidation of a reduced, non-fluorescent precursor, dihydrocalcein (H2-calcein), to the highly fluorescent calcein can be used as a measure of intracellular ROS production. nih.gov

It is important to note that the utility of calcein-based probes for specific ROS detection can be complex. For instance, some studies suggest that H2-calcein oxidation may be more indicative of mitochondrial complex I activity rather than a general indicator for all intracellular ROS. nih.gov Despite these nuances, calcein-based assays are utilized in conjunction with other methods, such as co-staining with propidium (B1200493) iodide, to assess cell viability in the context of ROS-mediated cell death. researchgate.net

Applications in Materials Science and Biomaterial Research

The utility of calcein extends beyond cellular biology into the realm of materials science and biomaterial research. Its properties make it a useful tracer for studying the integrity and permeability of various materials. For example, calcein can be used to assess the sealing properties of dental materials or the integrity of hydrogels being developed for tissue engineering applications. Its release from a biomaterial scaffold can indicate degradation or changes in permeability over time. The principles are similar to its use in liposome (B1194612) leakage assays, where a change in fluorescence signals a change in the material's structure or integrity.

Biomineralization Assessment and Tissue Staining

Calcein is a fluorescent dye that binds to calcium, making it a valuable tool for assessing mineralization in biological systems. researchgate.net When calcein binds to calcium in biominerals like hydroxyapatite, it emits a bright green fluorescence, allowing for the visualization and quantification of mineral deposition. mdpi.comnih.gov This property is extensively used in studying bone-forming cells, such as osteoblasts, and in tracking the mineralization of extracellular matrix. nih.gov

One of the key advantages of using calcein for mineralization assessment is that it is a non-lethal method that can be used for continuous monitoring of mineral deposition in cell cultures. mdpi.com It offers a more sensitive and rapid alternative to traditional colorimetric assays for calcium content. nih.gov

It is important to distinguish between calcein and its acetoxymethyl (AM) ester derivative, calcein AM. While calcein itself cannot cross the cell membrane, calcein AM is cell-permeant. mdpi.com Once inside a living cell, intracellular esterases cleave the AM groups, converting non-fluorescent calcein AM into highly fluorescent calcein. aatbio.comabcam.comthermofisher.com This process effectively traps the calcein within viable cells, making calcein AM a widely used marker for cell viability. aatbio.comabcam.com In the context of biomineralization, however, it is the ability of calcein to bind directly to extracellular calcium deposits that is utilized. mdpi.com

ApplicationOrganism/SystemKey Findings
Mineral Growth Assessment Calcifying organisms (e.g., foraminifera, corals)Calcein is incorporated into the calcium carbonate structures, providing a long-lasting fluorescent mark to accurately measure growth without affecting survivorship. researchgate.netresearchgate.net
In Vitro Mineralization Osteoprogenitor cell culturesCalcein staining consistently visualizes mineral deposits within hydrogel microspheres, proving more reliable than Alizarin Red S in this context. mdpi.com
Crystal Morphology Calcite and aragonite crystalsThe presence of calcein modifies the shape and morphology of these calcium carbonate polymorphs. rsc.orgresearchgate.net
Phytoplankton Calcification CoccolithophoresCalcein can be used to label the coccosphere, allowing for the tracking of new coccolith production and distinguishing between actively calcifying and non-dividing cells. frontiersin.org

Cell Adhesion and Growth on Biomaterial Substrates

The interaction of cells with biomaterials is a critical aspect of tissue engineering and regenerative medicine. nih.gov Calcein AM has proven to be a valuable tool for studying cell adhesion and growth on various biomaterial substrates. thermofisher.com

Cell adhesion is a complex process involving interactions between cells and the extracellular matrix (ECM). nih.gov Biomaterials are often designed to mimic the natural ECM to promote cell attachment and subsequent proliferation and differentiation. nih.gov Calcein AM-based assays provide a sensitive and efficient method for quantifying cell adhesion. thermofisher.com In these assays, cells are labeled with calcein AM, which renders them fluorescent. After allowing the cells to adhere to a biomaterial surface, non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is measured. thermofisher.com This provides a direct correlation to the number of attached cells.

Research has utilized calcein AM to study the adhesion of various cell types, including neutrophils and monocytes, to different surfaces. thermofisher.com The assay is advantageous because it avoids the use of radioactive isotopes and does not rely on covalent labeling of cell surface proteins, which could potentially alter cell function. thermofisher.com

The substrate itself can influence cellular behavior and even the fluorescence of calcein. Studies have shown that cell morphology, which can be dictated by the substrate, can affect intracellular calcein fluorescence. For instance, prostate cancer cells seeded on substrates that promote a rounded morphology exhibited higher fluorescence intensity compared to those on substrates that encourage a spread morphology. nih.gov This highlights the importance of careful experimental design and appropriate controls when using calcein AM in cell-based assays involving different biomaterials. nih.govnih.gov

The physical properties of the biomaterial, such as surface hydrophilicity and stiffness, play a significant role in protein adsorption and subsequent cell adhesion. mdpi.com A balance between hydrophobicity and hydrophilicity is necessary for optimal protein adhesion and maintaining protein conformation. mdpi.com

Cell TypeSubstrate/ConditionObservation
Prostate Cancer Cells (LNCaP, C4-2, PC-3)Poly-HEMA (rounded morphology) vs. Poly-L-lysine (spread morphology)Cells on Poly-HEMA showed greater calcein fluorescence intensity before lysis compared to cells on Poly-L-lysine. nih.gov
Various Cell TypesGeneral Biomaterial SurfacesCell adhesion is mediated by adsorbed proteins on the biomaterial surface rather than the surface itself. unej.ac.id
Neutrophils, MonocytesEndothelial cells, ECM proteinsCalcein AM is an effective tool for measuring the effects of various factors on cell adhesion in a microplate format. thermofisher.com

Controllable Release from Scaffolds and Nanocages

The controlled release of therapeutic agents, dyes, or signaling molecules from biomaterial scaffolds is a key strategy in tissue engineering and drug delivery. Calcein and its derivatives have been employed as model compounds to study and visualize these release kinetics.

In one study, calcein AM was encapsulated within poly(lactic-co-glycolic acid) (PLGA) microspheres. These microspheres were then precisely positioned within agarose (B213101) gels containing mouse embryonic stem cells. The controlled release of calcein AM from the microspheres was observed over a period of 10 days, demonstrating the potential for creating localized cellular microenvironments. researchgate.net

Three-dimensional printed scaffolds are another area where the controlled release of substances is critical. nih.gov While not directly using calcein for release, a study on a 3D-printed hydrogel scaffold designed for bone regeneration highlights the principles of controlled release. This scaffold could release deferoxamine (B1203445) (DFO) and gold nanoparticles in a controlled manner upon near-infrared (NIR) light irradiation. nih.gov This type of stimuli-responsive release is a major goal in the field.

The concept of using scaffolds for the sustained delivery of genetic material has also been explored. A poly(L-lactide) scaffold was used for the controlled release of a gene complex, leading to enhanced and prolonged transfection of stem cells seeded on the scaffold. nih.gov Although this study did not use calcein as the released substance, it demonstrates the utility of scaffolds in providing a sustained local concentration of an active agent, a principle that can be monitored using fluorescent probes like calcein.

The ability to control the release of molecules allows for the precise manipulation of the cellular environment, which is crucial for guiding tissue regeneration and other biological processes. The fluorescence of calcein makes it an excellent model molecule for developing and optimizing these advanced delivery systems.

Delivery SystemReleased SubstanceKey Feature
PLGA MicrospheresCalcein AM (Green and Blue labeled)Precise spatial and temporal control of release to create defined cellular microenvironments. researchgate.net
3D-Printed Hydrogel ScaffoldDeferoxamine (DFO) and Gold NanoparticlesNIR-activatable shrinkage for controlled drug release. nih.gov
Poly(L-lactide) ScaffoldpDNA/Hph-1 ComplexSustained release of a gene delivery complex for prolonged stem cell transfection. nih.gov

Analytical Chemistry Applications of Calcein

Complexometric Titration of Metal Ions (e.g., Calcium)

Complexometric titration is a classic analytical technique used to determine the concentration of metal ions in a solution. mdpi.com The method involves the formation of a stable complex between the metal ion and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). gspchem.com Calcein (B42510) serves as an indicator in these titrations, providing a sharp and easily detectable endpoint. mdpi.com

When calcein is added to a solution containing calcium ions at an appropriate pH, it forms a complex with the calcium, which exhibits a distinct light green color and fluoresces. mdpi.com During the titration with EDTA, which forms a more stable complex with calcium than calcein does, the EDTA progressively displaces the calcein from the calcium ions. mdpi.com Once all the calcium has been complexed by the EDTA, the free calcein is released into the solution, causing a color change to a desaturated dark orange, signaling the endpoint of the titration. mdpi.com

The effectiveness of calcein as an indicator is influenced by the pH of the solution. For the determination of calcium in the presence of magnesium, the titration is typically carried out in a strongly alkaline medium. This ensures that magnesium precipitates as magnesium hydroxide (B78521) and does not interfere with the titration of calcium. sigmaaldrich.comsigmaaldrich.com The use of modern detection methods, such as webcams, has further enhanced the precision of endpoint detection in calcein-based complexometric titrations. mdpi.com

Research Findings in Complexometric Titration of Calcium using Calcein:

Parameter Finding Source
Endpoint Detection A sharp color transition from light green to desaturated dark orange is observed. mdpi.com
Precision Automatic titration with a digital burette can achieve a standard deviation as low as 0.1 μmol. mdpi.com
Applicability Successfully used for the determination of calcium in commercial mineral waters. mdpi.com

Fluorometric Determination of Specific Elements (e.g., Calcium, Iron)

Calcein's inherent fluorescence is a key property exploited in the fluorometric determination of various metal ions. wikipedia.org The intensity of its fluorescence can be either quenched or enhanced upon binding to specific metal ions, providing a basis for their quantification.

Calcium Determination:

The fluorometric determination of calcium using calcein is a highly sensitive method. sigmaaldrich.com In a strongly alkaline solution, the complex formed between calcein and calcium exhibits strong fluorescence. rsc.org The intensity of this fluorescence is directly proportional to the concentration of calcium ions, allowing for the creation of a calibration curve for quantitative analysis. To enhance the specificity of the assay for calcium, masking agents such as triethanolamine (B1662121) and N-(2-hydroxyethyl)iminodiacetic acid can be used to prevent interference from other metal ions like iron, copper, zinc, and magnesium. rsc.org A related compound, Calcein Blue, is also utilized for the fluorometric determination of calcium and can be used in the successive titration of calcium, magnesium, and iron. rsc.orgnih.gov

Iron Determination:

The fluorescence of calcein is significantly quenched by the presence of ferric iron (Fe³⁺). nih.govsemanticscholar.org This quenching phenomenon forms the basis of a sensitive method for the determination of low molecular weight iron in biological fluids. nih.gov The method involves measuring the initial fluorescence of a calcein solution, then adding the sample containing iron, which causes a decrease in fluorescence. To improve the specificity of this assay, a strong iron chelator like deferoxamine (B1203445) can be added. Deferoxamine displaces the iron from the calcein, leading to the restoration of fluorescence. The difference in fluorescence before and after the addition of deferoxamine is directly proportional to the amount of iron in the sample. nih.gov This method has proven to be significantly more sensitive than traditional colorimetric assays for iron. nih.gov

Research Findings in Fluorometric Determination:

Element Methodology Key Findings Source
Calcium Measurement of fluorescence enhancement of Calcein-Calcium complex in alkaline solution.The relative standard deviation of the slope of a typical working curve was 0.45%. Masking agents can be used to avoid interference from other ions. rsc.org
Iron Measurement of fluorescence quenching of calcein upon binding to Fe³⁺.The assay has a sensitivity of 0.02 µM of iron. The difference in fluorescence reading with and without the addition of deferoxamine is proportional to the iron concentration. nih.gov

Computational and Theoretical Modeling of Calcein Derived Probe Behavior

Molecular Dynamics and Docking Simulations of Probe-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as Calcein (B42510) tetraethyl acid, and a biological macromolecule (target), like an enzyme.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For Calcein tetraethyl acid, the primary intracellular targets are non-specific esterases, which catalyze the hydrolysis of the ethyl ester groups. Docking simulations can identify the most likely binding poses of the probe within the active site of various esterases. These simulations score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, helping to elucidate the structural basis for substrate specificity.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movements and interactions of atoms and molecules over time. After an initial pose is suggested by docking, MD simulations can be used to assess the stability of the probe-enzyme complex and to model the entire catalytic process of ester hydrolysis. emerginginvestigators.org While specific MD studies on this compound hydrolysis are not prevalent in the literature, the methodology is well-established for similar systems, such as the hydrolysis of other carboxylic esters and the enzymatic cleavage of glycosidic bonds. nih.govnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly suited for this, treating the chemically reactive core (the ester linkage and catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled with more computationally efficient classical mechanics. nih.gov Such simulations can reveal the conformational changes in both the probe and the enzyme that facilitate the reaction.

Furthermore, MD simulations are crucial for understanding the behavior of the hydrolysis product, Calcein, particularly its interaction with metal ions. The complexation of metal ions is fundamental to Calcein's function as a chelator. MD simulations face challenges in accurately parameterizing transition metal ions due to their complex electronic structures and coordination geometries. researchgate.net However, when properly parameterized, these simulations can detail the coordination environment of a metal ion bound to Calcein, the stability of the complex, and the conformational dynamics of the resulting metalloprotein-like structure. researchgate.net

Table 1: Application of MD and Docking to this compound

Computational MethodTarget InteractionKey Insights ProvidedRepresentative Methodology
Molecular Docking This compound binding to esterase active sitePrediction of binding affinity and orientation; identification of key interacting residues.Scoring functions to evaluate electrostatic, hydrogen bond, and van der Waals interactions.
Molecular Dynamics (MD) Stability and dynamics of the probe-esterase complexAssessment of binding pose stability; observation of conformational changes leading to catalysis.Simulating atomic motions over time using force fields (e.g., CHARMM, OPLS). researchgate.net
QM/MM Simulations Catalytic hydrolysis of the ethyl ester groupsDetailed mechanism of bond cleavage and formation; calculation of reaction energy barriers.Treating the reactive center with quantum mechanics and the surrounding environment with classical mechanics. nih.govnih.gov
MD of Metal Complex Calcein binding to metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺)Structure of the coordination sphere; stability of the chelate complex; dynamics of metal ion exchange.Requires specialized force field parameterization for metal ions to handle coordination chemistry correctly. researchgate.net

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules, which dictate their reactivity and spectroscopic behavior. arxiv.orgumn.edu For a fluorescent probe system like this compound, DFT provides critical insights into why the probe is non-fluorescent before hydrolysis and becomes highly fluorescent after.

DFT calculations can determine the electronic structure of a molecule, including the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of a molecule's optical properties.

For this compound , the ethyl ester groups act as electron-withdrawing groups, which alter the electronic distribution of the fluorescein (B123965) core. DFT calculations can quantify this effect, showing how these groups modify the HOMO-LUMO gap and suppress the radiative decay (fluorescence) pathway.

For the hydrolyzed product, Calcein , the removal of the ester groups and formation of carboxylate anions leads to a different electronic structure. DFT calculations can model this de-esterified state, revealing changes in the molecular orbitals that favor a high quantum yield of fluorescence. Time-dependent DFT (TD-DFT) is particularly useful for calculating excited state properties and predicting absorption and emission spectra, explaining the shift in optical properties upon hydrolysis and metal binding. acs.org

These calculations are also applied to study the reactivity of the molecule. By mapping the electron density and electrostatic potential, DFT can identify the sites on this compound most susceptible to nucleophilic attack by the catalytic residues of an esterase, complementing the findings from docking and MD simulations. physchemres.org Furthermore, DFT is used to analyze the electronic configuration of Calcein-metal complexes, explaining how the coordination of different metal ions quenches or otherwise modifies the fluorescence of the Calcein molecule. rsc.org

Table 2: DFT Calculation Parameters for Calcein and its Derivatives

Parameter CalculatedSignificance for Probe FunctionTypical DFT Functional/Basis Set
HOMO/LUMO Energies Determines the electronic transition energy, related to absorption wavelength. The HOMO-LUMO gap correlates with molecular stability and reactivity. physchemres.orgB3LYP, M06-2X / 6-31G*, 6-311+G(d,p)
Electron Density Map Visualizes the distribution of electrons, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Standard output from most DFT packages.
Electrostatic Potential Maps the regions of positive and negative potential on the molecule, predicting sites for non-covalent interactions with enzymes or other molecules.Calculated from the optimized electron density.
Excited State Energies (TD-DFT) Predicts UV-Vis absorption and fluorescence emission wavelengths, explaining the color and brightness of the probe. acs.orgTD-B3LYP, CAM-B3LYP
Vibrational Frequencies Predicts the infrared (IR) spectrum, which can be used to confirm the structure and identify specific functional groups.Frequency calculations on the optimized geometry.

Kinetic and Thermodynamic Modeling of Metal Binding and Exchange

Once this compound is hydrolyzed to Calcein within the cell, its primary function is to bind metal ions. Kinetic and thermodynamic modeling aims to quantify the rates and affinities of these binding events. These models are typically built upon experimental data obtained from techniques like fluorescence correlation spectroscopy (FCS) or isothermal titration calorimetry (ITC). researchgate.netmdpi.com

Kinetic modeling focuses on the rates of association (k_on) and dissociation (k_off) of metal ions with Calcein. Studies using FCS have successfully measured the time-dependent complexation kinetics for Calcein with ions like iron and uranyl. researchgate.net The fluorescence time trace data from these experiments can be fitted to mathematical equations that describe the reaction dynamics, yielding the rate constants. researchgate.net This is crucial for understanding how quickly the probe can respond to changes in intracellular metal ion concentrations.

Thermodynamic modeling determines the stability of the Calcein-metal complex, typically expressed as the equilibrium binding constant (K) or its inverse, the dissociation constant (K_d). A high binding affinity (low K_d) indicates a very stable complex. These parameters are vital for defining the effective concentration range in which Calcein can act as a reliable indicator for a specific metal ion. nih.gov Thermodynamic models can also account for more complex scenarios, such as competitive binding, where multiple types of ions may compete for the same binding site on the Calcein molecule.

The combination of kinetic and thermodynamic data provides a complete picture of the metal-chelation process. For example, a probe might have a high thermodynamic affinity for a metal but a very slow association rate, making it unsuitable for detecting rapid cellular events. Modeling allows researchers to dissect these parameters and understand the complete binding profile. nih.govrsc.org

Table 3: Kinetic and Thermodynamic Parameters for Calcein-Metal Interactions

ParameterDescriptionImportance in ModelingTypical Experimental Source
Association Rate (k_on) The rate at which the metal ion binds to Calcein.Determines the speed of the probe's response to an increase in metal concentration.Fluorescence Correlation Spectroscopy (FCS), Stopped-Flow Spectroscopy
Dissociation Rate (k_off) The rate at which the metal-Calcein complex falls apart.Influences the reversibility of the probe and how quickly it reflects a decrease in metal concentration.FCS, Competitive Binding Assays
Binding Affinity (K_A) The equilibrium constant for the binding reaction (k_on / k_off).Quantifies the strength of the interaction; high K_A means a stable complex.Isothermal Titration Calorimetry (ITC), Fluorometric Titration
Dissociation Constant (K_d) The equilibrium constant for dissociation (1 / K_A).Represents the concentration of metal at which 50% of the Calcein molecules are bound. A lower K_d indicates higher affinity.ITC, Fluorometric Titration
Enthalpy (ΔH) The heat released or absorbed during the binding event.Provides insight into the nature of the binding forces (e.g., hydrogen bonding, van der Waals).ITC
Entropy (ΔS) The change in disorder of the system upon binding.Reflects changes in conformational freedom and solvent reorganization.ITC

Predictive Modeling of Cellular Responses to Probe Introduction

These models often take the form of systems of differential equations that describe the key processes involved:

Probe Permeation: The passive diffusion of this compound across the cell membrane.

Intracellular Hydrolysis: The enzymatic conversion of this compound to Calcein by intracellular esterases, often modeled using Michaelis-Menten kinetics.

Product Sequestration: The trapping of the now membrane-impermeant Calcein within the cytoplasm.

Efflux: The active transport of the probe (either the ester or the hydrolyzed form) out of the cell by efflux pumps like the P-glycoprotein multidrug transporter (MDR1). nih.gov

Binding and Buffering: The interaction of the hydrolyzed Calcein with intracellular metal ions and other binding partners.

By developing multi-compartment models (e.g., extracellular space, cytoplasm, organelles), researchers can simulate the unbound intracellular concentration of the probe. nih.govnih.gov These models can incorporate experimental data such as the fraction of probe unbound in the cell (f_u,cell) and partition coefficients to refine their predictive power. pnas.orgacs.org Such models are invaluable for optimizing experimental protocols, as they can predict how factors like incubation time, probe concentration, and cell type (with varying esterase or transporter activity) will affect the final fluorescent signal. nih.govvu.lt For instance, a model could predict the loading conditions required to achieve a target intracellular probe concentration while minimizing cytotoxicity or artifacts from transporter activity.

Challenges and Future Directions in Calcein Derived Probe Research

Methodological Considerations and Potential Artifacts in Fluorescence Measurements

One significant challenge is the potential for exogenous treatments to influence the intracellular conversion of non-fluorescent calcein (B42510) acetoxymethyl ester (calcein-AM) to fluorescent calcein. nih.gov This can lead to an enhancement or decrease in fluorescence that is independent of the biological process being studied, making direct normalization to untreated controls insufficient. nih.gov For instance, treatments with certain peptides and chemical compounds have been shown to impact calcein conversion and, consequently, cellular fluorescence intensity. nih.gov

Furthermore, calcein fluorescence intensity can exhibit variability depending on the cell type and the duration of the assay. nih.gov Different cell lines can show different levels of fluorescence even when loaded with the same concentration of calcein-AM, and the fluorescence signal can change over time, with a notable decrease often observed within 24 hours. nih.gov This transient nature makes calcein-AM primarily suitable for short-term assays. nih.gov

Artifacts can also arise from the experimental setup and imaging modality. For example, differences in calcein fluorescence have been observed when comparing measurements from a microplate reader to those from flow cytometry for the same cell type and treatment. nih.gov Additionally, issues such as uneven cell seeding, background fluorescence from media components like phenol (B47542) red, and the sequestration of calcein in intracellular organelles can lead to inaccurate measurements. aatbio.comnih.gov Orb-like artifacts have also been reported in live-cell imaging with calcein, potentially due to exocytosis of esterase-containing vesicles, particularly in certain cell lines like endothelial cells. researchgate.net

Table 1: Common Methodological Issues and Troubleshooting in Calcein-AM Assays

IssueProbable Cause(s)Potential Solution(s)
Low Fluorescence Intensity Insufficient calcein-AM concentration; Unhealthy cells; Incompatible plate for the reader.Increase calcein-AM concentration; Verify cell health with a secondary assay; Use black, solid-well plates for microplate readers. aatbio.com
High Background Fluorescence Serum esterase activity; Phenol red in media; Hydrolysis of calcein-AM in solution.Wash cells thoroughly to remove serum; Use phenol red-free media for fluorescence microscopy; Prepare calcein-AM working solution immediately before use. aatbio.cominterchim.fr
Inconsistent Fluorescence Between Replicates Uneven cell density; Inhomogeneous distribution of cells within wells.Ensure equal cell seeding density; Thoroughly resuspend cells before plating; Use a multichannel pipette for seeding. aatbio.comnih.gov
Fluorescence Artifacts (e.g., orbs) Exocytosis of esterase-containing vesicles; Bacterial contamination.Optimize incubation time and calcein concentration; Use appropriate buffer systems; Ensure sterile technique. researchgate.net
Influence of Treatments on Fluorescence Alteration of calcein-AM conversion by exogenous compounds.Normalize cellular fluorescence within each treatment group before comparison to controls; Include appropriate vehicle controls. nih.gov

Strategies for Improving Intracellular Probe Retention and Localization

A key limitation of many fluorescent probes, including early fluorescein (B123965) derivatives, is their poor retention within cells. The development of calcein itself was a step forward, as its polyanionic nature at physiological pH helps to trap it within the cytoplasm. interchim.fr However, active transport out of the cell can still be an issue, particularly in long-term studies.

One effective strategy to combat this is the use of inhibitors of organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which are responsible for extruding calcein from the cell. nih.gov Probenecid is a commonly used inhibitor for this purpose, preventing the efflux of calcein and thereby enhancing its intracellular retention. nih.gov

The molecular structure of the probe itself is also a critical determinant of its retention. Research has shown that the iminodiacetic acid group is a key structural feature for the excellent intracellular retention of calcein. acs.org This insight has guided the design of novel fluorescent probes with superior retention properties, enabling the visualization of low-concentration target molecules and facilitating long-term observations in living cells. acs.org

Controlling the localization of the probe to specific organelles is another important goal. The physicochemical properties of a probe, such as its charge and lipophilicity, play a crucial role in its ability to penetrate membranes and target specific compartments. nih.gov For instance, positively charged probes are often used to target organelles with a negative membrane potential, like mitochondria. nih.gov Conversely, understanding the pH of different organelles, such as the acidic environment of lysosomes (pH 4.5-5.5) versus the more alkaline matrix of mitochondria (pH ~8.0), can be exploited to design pH-responsive probes that are activated in specific locations. nih.gov

Development of Next-Generation Calcein-Based Sensors

The fundamental properties of calcein have inspired the development of a new generation of sensors with enhanced features and novel functionalities. These advancements aim to overcome the limitations of the original probe and expand the toolkit available for biological imaging.

One area of development has been the creation of calcein derivatives with different spectral properties. This allows for multiplexing with other fluorescent probes and avoids spectral overlap with endogenous fluorophores or other labels. Examples include Calcein Blue, AM, Calcein Orange™ Diacetate, Calcein Red™ AM, and Calcein Deep Red™ AM, which offer a range of excitation and emission wavelengths. aatbio.com These probes can be used in combination to simultaneously assess multiple cellular parameters, such as viability, apoptosis, and necrosis, in a single experiment. aatbio.comabcam.com

Beyond simple viability indicators, there is a significant effort to develop activatable fluorescent probes and genetically encoded biosensors. These "smart" probes are designed to report on specific biological activities or the presence of particular analytes. nih.govnih.gov For example, a probe's fluorescence might be "turned on" in the presence of a specific enzyme or ion. nih.gov While much of this work has moved beyond direct calcein derivatives, the principles of probe design, such as ensuring good intracellular retention, learned from calcein research remain highly relevant. acs.org The development of near-infrared fluorescent protein (FP)-based biosensors is a particularly active area, as these probes offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration. nih.gov

Integration with Advanced Imaging Modalities

The utility of calcein-based probes is significantly enhanced when coupled with advanced imaging and analysis platforms. These technologies allow for high-throughput screening, quantitative analysis, and visualization in more complex, physiologically relevant models.

Flow cytometry is a powerful technique that enables the rapid, quantitative analysis of individual cells in a large population. abcam.com Calcein-AM is widely used in flow cytometry to assess cell viability, often in combination with other dyes like propidium (B1200493) iodide (PI) to distinguish between live, apoptotic, and necrotic cells. abcam.comantibodiesinc.com Modified calcein AM retention assays for flow cytometry have been developed to provide highly reproducible and sensitive measurements of cytotoxicity. researchgate.net

High-content screening (HCS) and high-content imaging (HCI) systems, which automate fluorescence microscopy and image analysis, are increasingly used with calcein-based assays. nih.gov These platforms allow for the screening of large libraries of compounds to identify those that affect cell viability or other cellular functions measured by calcein fluorescence. nih.gov

For three-dimensional (3D) cell cultures, such as spheroids and organoids, standard 2D imaging is often insufficient. Z-stack imaging techniques, which capture images at multiple focal planes, are employed to create a composite image that represents the entire 3D structure. nih.gov This allows for a more accurate assessment of viability throughout the organoid. nih.gov Deconvolution microscopy, an image processing technique that mathematically removes out-of-focus light, can further enhance the clarity and resolution of images from epifluorescence microscopes, providing a cost-effective alternative to confocal microscopy for visualizing calcein-loaded structures within 3D models. nih.gov

Expanding Applications in in vitro and ex vivo Research Models

The robustness and versatility of calcein-based assays have led to their widespread adoption in increasingly complex and physiologically relevant research models, moving beyond traditional 2D cell culture.

High-throughput screening (HTS) assays utilizing calcein are instrumental in drug discovery and development. nih.govnih.gov For example, the calcein assay is used to assess the activity of multidrug resistance transporters like P-glycoprotein (ABCB1). nih.govresearchgate.net In cells overexpressing these transporters, the efflux of calcein-AM is increased, resulting in lower intracellular fluorescence. abcam.com This provides a sensitive method for screening compounds that may inhibit or are substrates of these transporters. nih.govresearchgate.net

The use of calcein in 3D cell culture models, such as spheroids and organoids, is a rapidly growing area of research. nih.govresearchgate.netfishersci.ch These models more closely mimic the in vivo environment, including cell-cell and cell-matrix interactions. researchgate.net Calcein-AM, often in conjunction with a dead-cell stain like propidium iodide, is used to assess the viability of cells within these 3D structures in response to drug treatment or other stimuli. nih.govnih.gov Quantitative imaging assays have been established to analyze organoid growth and treatment response over time, harnessing the scalability of organoid cultures for drug screening. nih.gov However, it is important to note that the labeling method (pre-labeling before spheroid formation versus diffusion-based labeling) can affect the correlation of fluorescence with spheroid volume or surface area, which must be considered for accurate quantification. researchgate.net

Q & A

Q. How does Calcein tetraethyl acid function in cell viability assays, and what experimental controls are necessary?

this compound is a cell-permeant fluorescent probe that passively diffuses into live cells, where intracellular esterases hydrolyze it to fluorescent calcein (green emission). Dead cells with compromised membranes cannot retain the dye. To validate results, include controls:

  • Positive control : Cells treated with a cytotoxic agent (e.g., 70% ethanol) to induce death.
  • Negative control : Untreated healthy cells.
  • Dye exclusion control : Co-stain with Ethidium Homodimer-1 (EthD-1) to label dead cells (red fluorescence). Method: Incubate cells with 1–10 µM Calcein tetraethyl ester for 30–60 minutes at 37°C, followed by fluorescence microscopy or plate reading (ex/em: 494/517 nm) .

Q. What are the optimal storage and handling protocols for this compound to maintain stability?

Store lyophilized powder in a desiccator at –20°C, protected from light. Reconstitute in anhydrous DMSO to 1–10 mM stock solutions. Avoid repeated freeze-thaw cycles, and aliquot for single-use to prevent hydrolysis. Validate dye activity periodically using control cells .

Q. How can researchers minimize background noise or autofluorescence interference in Calcein-based assays?

  • Pre-screen cell lines for intrinsic autofluorescence at 494/517 nm.
  • Use spectral unmixing or narrow-band filters to isolate Calcein signals.
  • Optimize dye concentration to reduce nonspecific binding .

Advanced Research Questions

Q. How can conflicting viability data between Calcein assays and alternative methods (e.g., MTT or ATP assays) be resolved?

Discrepancies often arise from differences in mechanism:

  • Esterase activity variability : Some cell types (e.g., quiescent or stressed cells) may have reduced esterase activity, leading to underestimation of viability. Validate with flow cytometry using Annexin V/PI.
  • Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) can export the dye. Inhibit efflux with verapamil (50 µM) or cyclosporine A (10 µM) during staining .

Q. What strategies improve Calcein signal quantification in complex models like 3D cultures or tissue explants?

  • Penetration enhancement : Extend incubation time (2–4 hours) or use perfusion systems.
  • Sectioning : For thick tissues, perform cryosectioning post-staining to assess dye penetration.
  • Signal normalization : Use internal standards (e.g., fluorescent beads) to correct for depth-dependent signal attenuation .

Q. How can photobleaching artifacts be minimized during longitudinal imaging of Calcein-labeled cells?

  • Limit light exposure using low-intensity illumination or automated shutter systems.
  • Include antifade reagents (e.g., 0.1% ascorbic acid) in imaging buffers.
  • Perform time-lapse calibration with fixed cells to establish baseline fluorescence decay rates .

Q. What experimental design considerations address batch-to-batch variability in this compound?

  • Quality control : Verify esterase hydrolysis efficiency using a standardized cell line (e.g., HEK293) with each batch.
  • Inter-lot validation : Compare fluorescence intensity across batches via dose-response curves.
  • Documentation : Record CAS RN (1170856-93-5) and molecular formula (C₃₈H₄₂N₂O₁₃) to ensure chemical consistency .

Methodological Best Practices

  • Data reproducibility : Follow reporting guidelines (e.g., MIAME for microarrays) to detail dye concentration, incubation time, and instrumentation settings .
  • Ethical compliance : Adhere to institutional biosafety protocols for handling DMSO solutions and cytotoxic controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.